

CFT-1297: A Technical Guide to a Preclinical BRD4-Targeting Protein Degradator

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Compound of Interest

Compound Name: CFT-1297

Cat. No.: B15543909

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This technical guide provides an in-depth overview of **CFT-1297**, a preclinical, potent, and cooperative heterobifunctional degrader. **CFT-1297** is designed to target Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This document details the mechanism of action, key preclinical data, and the experimental methodologies used to characterize this molecule.

Introduction to Targeted Protein Degradation and CFT-1297

Targeted protein degradation (TPD) is a rapidly emerging therapeutic modality that utilizes the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), are small molecules with two distinct domains: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

CFT-1297 is a PROTAC that has been developed to target BRD4, a member of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. BRD4 is a key regulator of gene expression and is implicated in the pathogenesis of various cancers and inflammatory diseases. By degrading BRD4, **CFT-1297** offers a potential therapeutic strategy to abrogate its pathological functions.

Mechanism of Action: The Ternary Complex

The cornerstone of **CFT-1297**'s activity is the formation of a stable ternary complex with BRD4 and the CRBN-DDB1 E3 ligase complex.^{[1][2][3]} This process can be broken down into the following key steps:

- **Binding to Target and E3 Ligase:** **CFT-1297** independently binds to the first bromodomain (BD1) of BRD4 and to CRBN.
- **Ternary Complex Formation:** The bifunctional nature of **CFT-1297** facilitates the rapprochement of BRD4 and CRBN, leading to the formation of a BRD4-**CFT-1297**-CRBN ternary complex.
- **Ubiquitination:** Within the ternary complex, the E3 ligase machinery catalyzes the transfer of ubiquitin molecules to the BRD4 protein.
- **Proteasomal Degradation:** The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

A notable feature of **CFT-1297** is its ability to induce positive cooperativity in the formation of the ternary complex.^{[1][2][3][4]} This means that the binding of **CFT-1297** to one protein partner enhances its affinity for the other, leading to a more stable and efficient ternary complex and subsequent degradation.

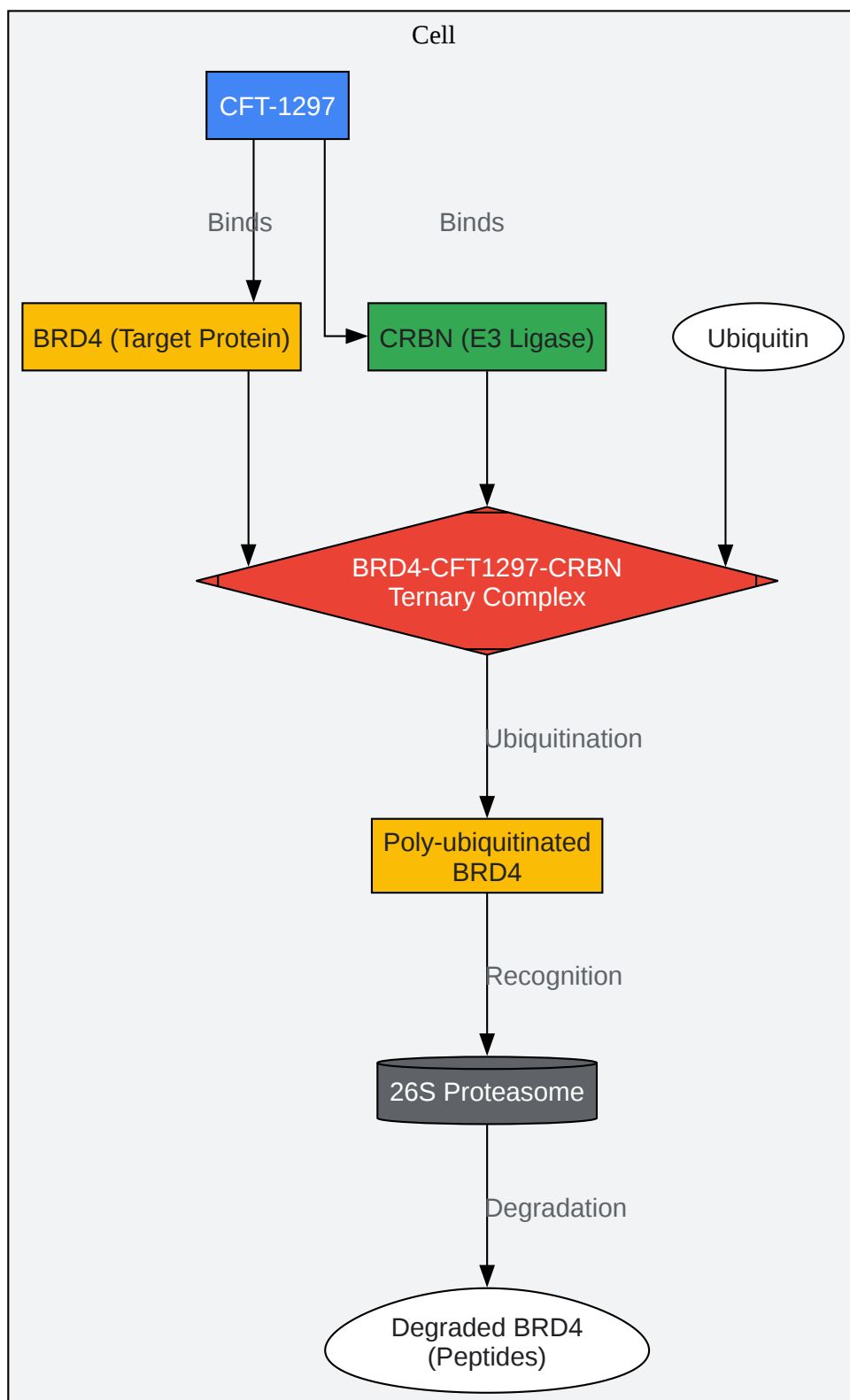
Quantitative Preclinical Data

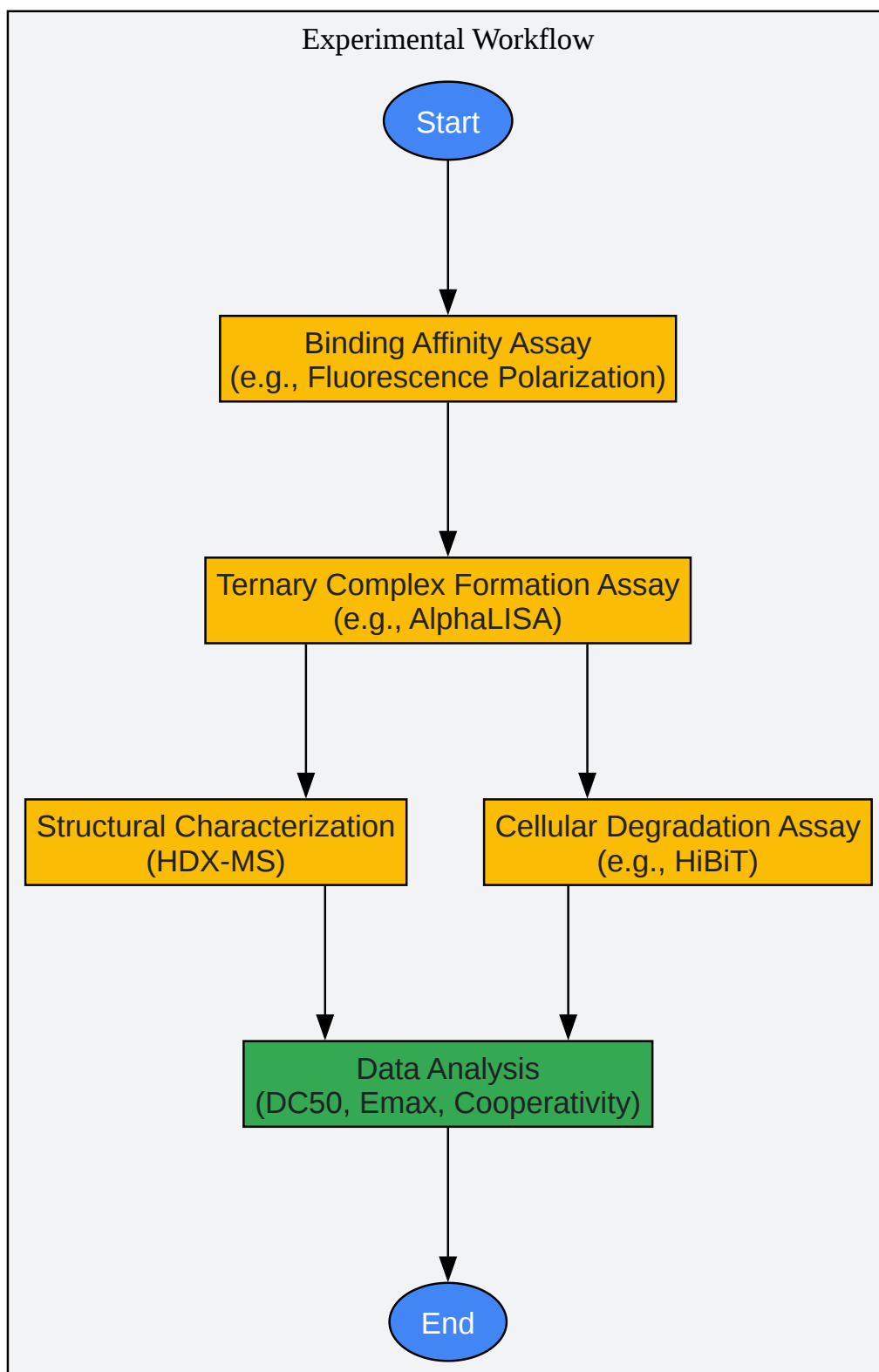
The preclinical efficacy of **CFT-1297** has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Parameter	Value	Description	Source
Binding Affinity (CRBN-DDB1)	2.1 μ M	Measures the binding strength of CFT-1297 to the CRBN-DDB1 complex.	[1]
Cellular Degradation (DC50)	5 nM	The concentration of CFT-1297 required to degrade 50% of BRD4 in HEK293T cells after 3 hours.	[1]
Maximum Degradation (Emax)	3%	The maximum percentage of BRD4 degradation achieved in HEK293T cells after 3 hours.	[1]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in **CFT-1297**'s mechanism and evaluation, the following diagrams have been generated using Graphviz.





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